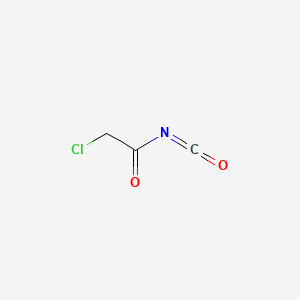
Chloroacetyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of chloroacetyl isocyanate involves chemical reactions that require precise conditions to ensure the correct formation of the compound. While specific details on the synthesis of this compound itself are not directly available in the papers, related compounds such as trithis compound have been synthesized through reactions involving acyl chlorides and isocyanates under controlled conditions. These processes highlight the importance of reaction conditions in achieving the desired isocyanate compounds.
Molecular Structure Analysis
The molecular structure of this compound has been studied through various spectroscopic methods, including NMR and vibrational spectroscopy. For instance, the conformational stability and vibrational spectra of this compound have been investigated, revealing insights into its molecular conformation and stability. The compound exists predominantly in a mixture of conformations, demonstrating the complex nature of its molecular structure (Badawi & Förner, 2003).
Scientific Research Applications
Badawi and Förner (2003) conducted a conformational analysis of chloroacetyl isocyanate, demonstrating its stability and providing a comparison between theoretical and experimental vibrational spectra. This study is crucial for understanding the molecular behavior of this compound in various applications (Badawi & Förner, 2003).
Ivanovich et al. (2015) reported a one-pot synthesis method for aza-diketopiperazines using this compound. This showcases its utility in complex chemical syntheses, highlighting its amphoteric properties and potential for creating bioactive compounds (Ivanovich et al., 2015).
Nishikawa et al. (2006) described the transformation of trichloroacetamide into carbamates, where this compound plays a critical role in capturing isocyanates in situ. This application underscores its importance in carbamate synthesis (Nishikawa et al., 2006).
Lee and Sun (2004) developed a microwave-assisted method for synthesizing 1,3-disubstituted hydantoin, where chloroacetyl chloride (a related compound) is used to react with primary amines. This demonstrates its potential in facilitating efficient and rapid chemical syntheses (Lee & Sun, 2004).
Chmielewski et al. (1987) explored the cycloaddition of trithis compound to various compounds, leading to the formation of multiple products. This highlights its reactivity and usefulness in producing diverse chemical structures (Chmielewski et al., 1987).
Mechanism of Action
Target of Action
Chloroacetyl isocyanate (CAI), also known as 2-Chloroacetyl isocyanate, is a potent molecule with antitumor activity . The primary targets of CAI are cancer cells and normal fibroblasts . These cells play a crucial role in the growth and development of tumors.
Mode of Action
It is known that cai interacts with its targets (cancer cells and normal fibroblasts) in a way that inhibits the growth of tumors . This interaction and the resulting changes at the molecular level are what give CAI its antitumor activity.
Biochemical Pathways
Given its antitumor activity, it is likely that cai affects pathways related to cell growth and proliferation . The downstream effects of these changes could include the inhibition of tumor growth and the induction of cell death in cancer cells.
Result of Action
The result of CAI’s action is the inhibition of tumor growth . This is achieved through its cytotoxic effects on both cancer cells and normal fibroblasts . The molecular and cellular effects of CAI’s action are likely to include changes in cell growth and proliferation, and possibly the induction of cell death in cancer cells.
Safety and Hazards
Chloroacetyl isocyanate is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Overexposure to isocyanates may lead to pulmonary sensitization or “isocyanate asthma,” which may include coughing, tightness of the chest and shortness of breath .
properties
IUPAC Name |
2-chloroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVMEFHWBOWMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196248 | |
| Record name | Chloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4461-30-7 | |
| Record name | Chloroacetyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroacetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of chloroacetyl isocyanate in materials science?
A1: this compound is a versatile reagent employed in post-synthetic modification (PSM) of metal-organic frameworks (MOFs) . Its reactivity allows for the introduction of functional groups, enabling the fine-tuning of MOF properties for specific applications. For instance, researchers have demonstrated the possibility of creating core-shell MOF structures by exploiting the reactivity differences between this compound and 4-bromophenyl isocyanate in a one-pot PSM reaction .
Q2: How does the reactivity of this compound compare to other isocyanates in PSM reactions?
A2: this compound exhibits a reactivity profile that positions it between highly reactive isocyanates like trifluoroacetyl isocyanate and less reactive ones like 4-bromophenyl isocyanate . This intermediate reactivity is advantageous as it allows for controlled functionalization of MOFs, enabling the creation of complex architectures like Matryoshka structures with multiple functionalities .
Q3: Beyond MOFs, what other applications utilize this compound's reactivity?
A3: this compound serves as a key building block in synthesizing polyethylene glycol (PEG) derivatives for drug delivery . The reactive chlorine atom within this compound enables conjugation with therapeutic agents like 5-fluorouracil, forming prodrugs with enhanced water solubility and sustained release properties .
Q4: Are there specific structural features of this compound that make it suitable for prodrug development?
A4: The α-chlorine atom in this compound plays a crucial role in its reactivity, allowing it to react with nucleophilic groups present in drugs or drug carriers . This enables the formation of covalent bonds, linking the drug to the carrier molecule, which is essential for creating prodrugs.
Q5: Has this compound been used in synthesizing other biologically relevant molecules?
A5: Yes, this compound has found applications in synthesizing tetracycline ring A analogs, compounds with potential therapeutic significance . Its reaction with specific cyclohexanone derivatives can lead to the formation of 4(5H)-oxazolone derivatives, showcasing its versatility in accessing diverse chemical structures .
Q6: Have any computational studies been conducted on this compound?
A6: Yes, conformational analysis and vibrational spectra of this compound have been studied using computational chemistry methods . These studies provide insights into the molecule's structural flexibility and vibrational modes, contributing to a deeper understanding of its reactivity and interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





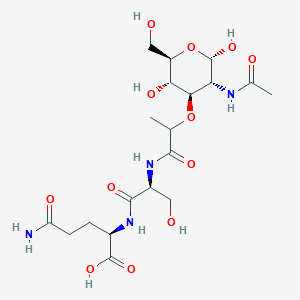
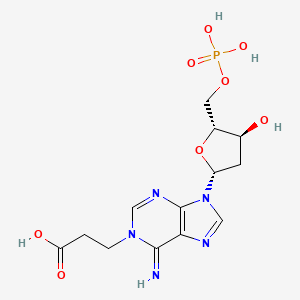

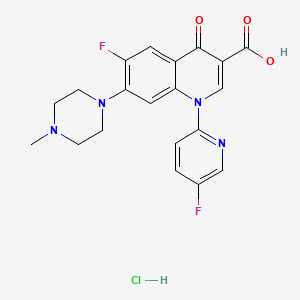



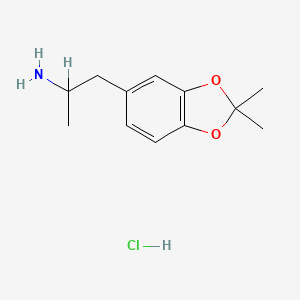

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)